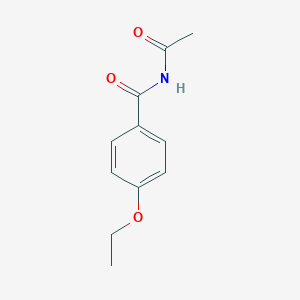
N-Acetyl-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Acetyl-4-ethoxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities
Research indicates that N-Acetyl-4-ethoxybenzamide exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various bacterial and fungal strains, making it a candidate for further investigation in the treatment of infections.
- Anti-inflammatory Effects : Its potential to modulate inflammatory responses could be significant in treating inflammatory diseases, although more research is needed to establish its efficacy and mechanisms of action.
- Enzyme Inhibition : Interaction studies reveal that this compound may inhibit specific enzymes involved in metabolic pathways. This characteristic is crucial for understanding its pharmacological profile and therapeutic applications, particularly in cancer and neurodegenerative diseases .
Comparative Analysis with Related Compounds
The structural similarities between this compound and other related compounds can influence their biological activities. Below is a comparative table highlighting key differences:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| N-Acetyl-4-methoxybenzamide | Contains a methoxy group instead of ethoxy | Potentially different solubility and reactivity |
| N-Acetyl-4-hydroxybenzamide | Contains a hydroxy group | May exhibit different biological activities |
| N-Acetyl-4-chlorobenzamide | Substituted with a chlorine atom | Altered electronic properties affecting reactivity |
| 4-Ethoxybenzamide | Lacks the acetyl group | Simpler structure; less complex interactions |
This table underscores how modifications to the compound's structure can lead to variations in biological activity and potential applications in medicinal chemistry.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant activity against specific bacterial strains, suggesting its potential as a therapeutic agent for infections .
- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit sirtuin enzymes, which are implicated in various diseases, including cancer. The findings suggest that this compound could serve as a lead compound for developing new inhibitors targeting these enzymes .
- Inflammatory Disease Models : Animal models have been used to assess the anti-inflammatory effects of this compound, showing promising results that warrant further exploration into its therapeutic potential .
Properties
CAS No. |
143827-56-9 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-acetyl-4-ethoxybenzamide |
InChI |
InChI=1S/C11H13NO3/c1-3-15-10-6-4-9(5-7-10)11(14)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
IJEMSCSHIHYCHN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=O)C |
Key on ui other cas no. |
143827-56-9 |
Synonyms |
Benzamide, N-acetyl-4-ethoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















